

Application Notes and Protocols for AZD8055 in Cell-Based Assays

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Compound of Interest

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These application notes provide a comprehensive overview of the use of AZD8055, a potent and selective ATP-competitive inhibitor of mTOR kinase, in various cell-based assays. The protocols detailed below are intended to guide researchers in designing and executing experiments to evaluate the cellular effects of AZD8055.

Introduction

AZD8055 is a powerful research tool for investigating the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic development. AZD8055 distinguishes itself from allosteric mTOR inhibitors like rapamycin by inhibiting both mTORC1 and mTORC2 complexes, leading to a more complete blockade of mTOR signaling. This results in the inhibition of phosphorylation of key downstream effectors including p70S6K, 4E-BP1, and AKT (at serine 473).^{[1][2]} In cell-based assays, AZD8055 has been shown to potently inhibit cell proliferation, induce apoptosis, and trigger autophagy in a variety of cancer cell lines.^{[2][3][4]}

Data Presentation

The following tables summarize the quantitative data on the efficacy of AZD8055 in various cancer cell lines.

Table 1: IC50 Values of AZD8055 in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 Value	Assay	Reference
HeLa	Cervical Cancer	0.8 ± 0.2 nM	ELISA-based kinase assay	[1]
Hep-2	Laryngeal Carcinoma	Not explicitly provided, but significant inhibition at 8 µg/L	MTT Assay	
H838	Non-Small Cell Lung Cancer	Not explicitly provided, but potent inhibition observed	Proliferation Assay	[2]
A549	Non-Small Cell Lung Cancer	Not explicitly provided, but potent inhibition observed	Proliferation Assay	[2]
CAKI1	Renal Cell Carcinoma	<0.1 µM	MTT Assay	[5]
SK-HEP1	Liver Adenocarcinoma	>3 µM (parental), 0.1 µM (rapamycin-resistant)	MTT Assay	[5]
Multiple Myeloma Cell Lines (MM.1S, MM.1R, OPM1, OPM2)	Multiple Myeloma	25–200 nM (sensitive lines)	MTT Assay	[6]
TfRCC cell lines	Renal Cell Carcinoma	20-50 nM	MTT Assay	
CNE1	Nasopharyngeal Carcinoma	0.06 µM	MTT Assay	[7]

CNE2	Nasopharyngeal Carcinoma	0.1 μ M	MTT Assay	[7]
AZACL1	Canine Pulmonary Carcinoma	23.8 μ M	Proliferation Assay	[8]
AZACL2	Canine Pulmonary Carcinoma	95.8 nM	Proliferation Assay	[8]
cPAC-1	Canine Pulmonary Carcinoma	237 nM	Proliferation Assay	[8]

Table 2: Effects of AZD8055 on Cell Viability and Proliferation

Cell Line	Concentration	Time Point	Effect	Assay	Reference
Hep-2	8 - 80 µg/L	24, 48, 72 h	Dose-dependent inhibition of cell viability (11.5% to 61.9%)	MTT Assay	[3]
HeLa	10 nM	24, 48, 72 h	Time-dependent inhibition of cell proliferation (82.97%, 65.93%, 62.42% of control, respectively)	MTT Assay	[4]
Huh7 & Hep3B	5 - 100 nM	24 h	Dose-dependent increase in cell death	Trypan Blue Exclusion	[9]
Huh7 & Hep3B	100 nM	6, 12, 24, 48 h	Time-dependent increase in cell death	Trypan Blue Exclusion	[9]
K562 (hemin-treated)	Various	24, 48 h	Time- and concentration-dependent inhibition of cell viability	CCK-8 Assay	[10]

Experimental Protocols

Cell Proliferation and Viability Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

- Cells of interest
- 96-well cell culture plates
- Complete cell culture medium
- AZD8055 stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
- DMSO (Dimethyl sulfoxide)
- Microplate reader

Protocol:

- Seed 5×10^3 to 1×10^4 cells per well in a 96-well plate and allow them to adhere overnight. [3][4]
- Prepare serial dilutions of AZD8055 in complete culture medium.
- Remove the overnight culture medium and add 100 μ L of the AZD8055 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.[3][4]
- After incubation, add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.[3][4]
- Carefully remove the medium containing MTT.

- Add 100 μ L of DMSO to each well to dissolve the formazan crystals.[\[3\]](#)[\[4\]](#)
- Measure the absorbance at 490 nm or 570 nm using a microplate reader.[\[3\]](#)[\[4\]](#)
- Calculate the percentage of cell viability relative to the control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- Cells of interest
- 6-well cell culture plates
- Complete cell culture medium
- AZD8055 stock solution (in DMSO)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Protocol:

- Seed cells in 6-well plates and treat with desired concentrations of AZD8055 for the indicated time.
- Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
- Resuspend the cells in 200 μ L of 1X Binding Buffer at a concentration of 1×10^6 cells/mL.[\[4\]](#)
- Add 10 μ L of Annexin V-FITC and 5 μ L of PI to the cell suspension.[\[4\]](#)
- Incubate in the dark for 15 minutes at room temperature.[\[4\]](#)

- Add 300 μ L of 1X Binding Buffer to each tube.[\[4\]](#)
- Analyze the cells by flow cytometry within one hour.

Western Blot Analysis of mTOR Signaling Pathway

This protocol allows for the detection of changes in the phosphorylation status of key proteins in the mTOR signaling pathway.

Materials:

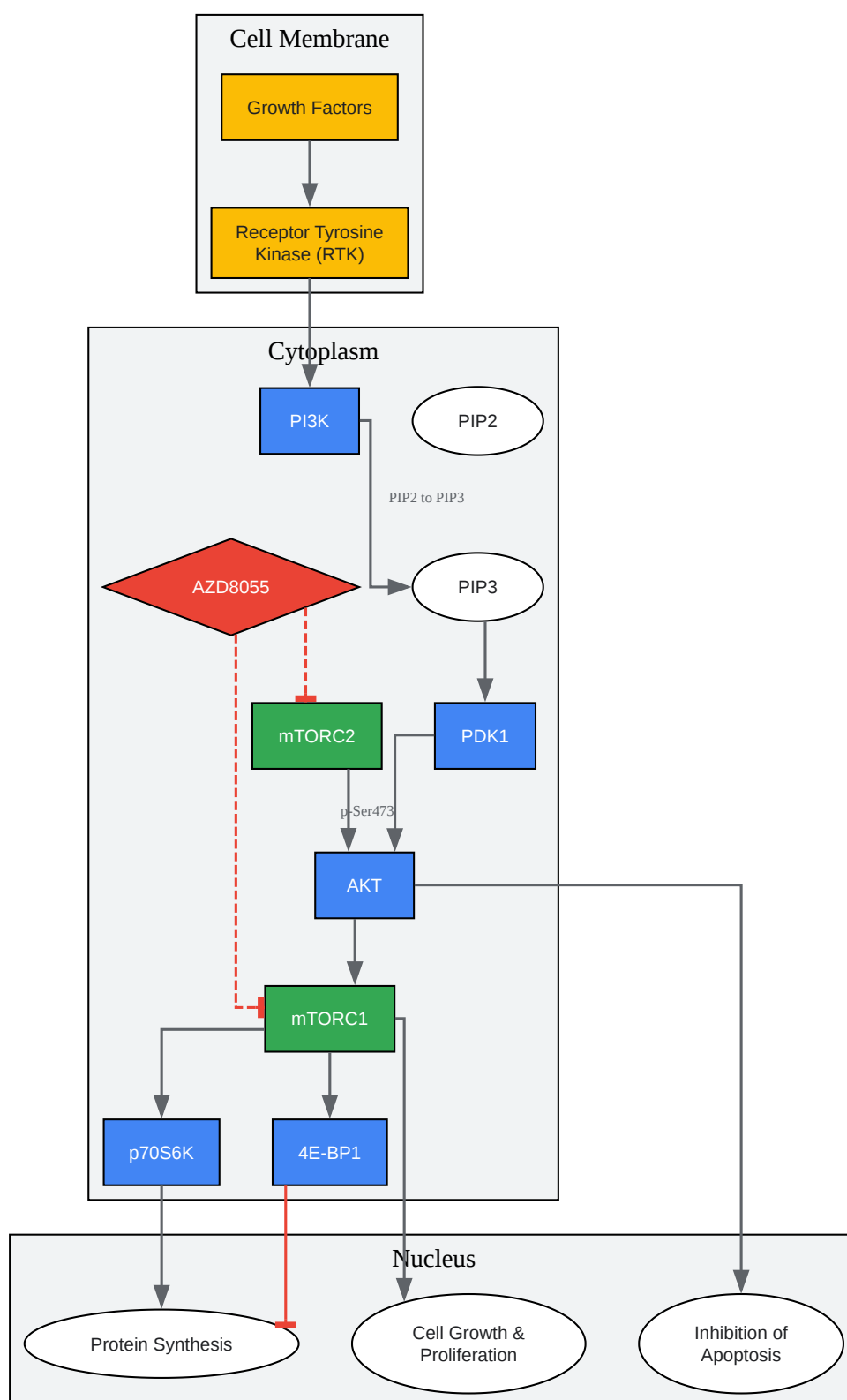
- Cells of interest
- 6-well or 10 cm cell culture dishes
- Complete cell culture medium
- AZD8055 stock solution (in DMSO)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-AKT (Ser473), anti-AKT, anti-p-S6, anti-S6, anti-p-4E-BP1, anti-4E-BP1, anti- β -actin)[\[11\]](#)[\[12\]](#)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Protocol:

- Plate and treat cells with AZD8055 as required.
- Lyse the cells in cold RIPA buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

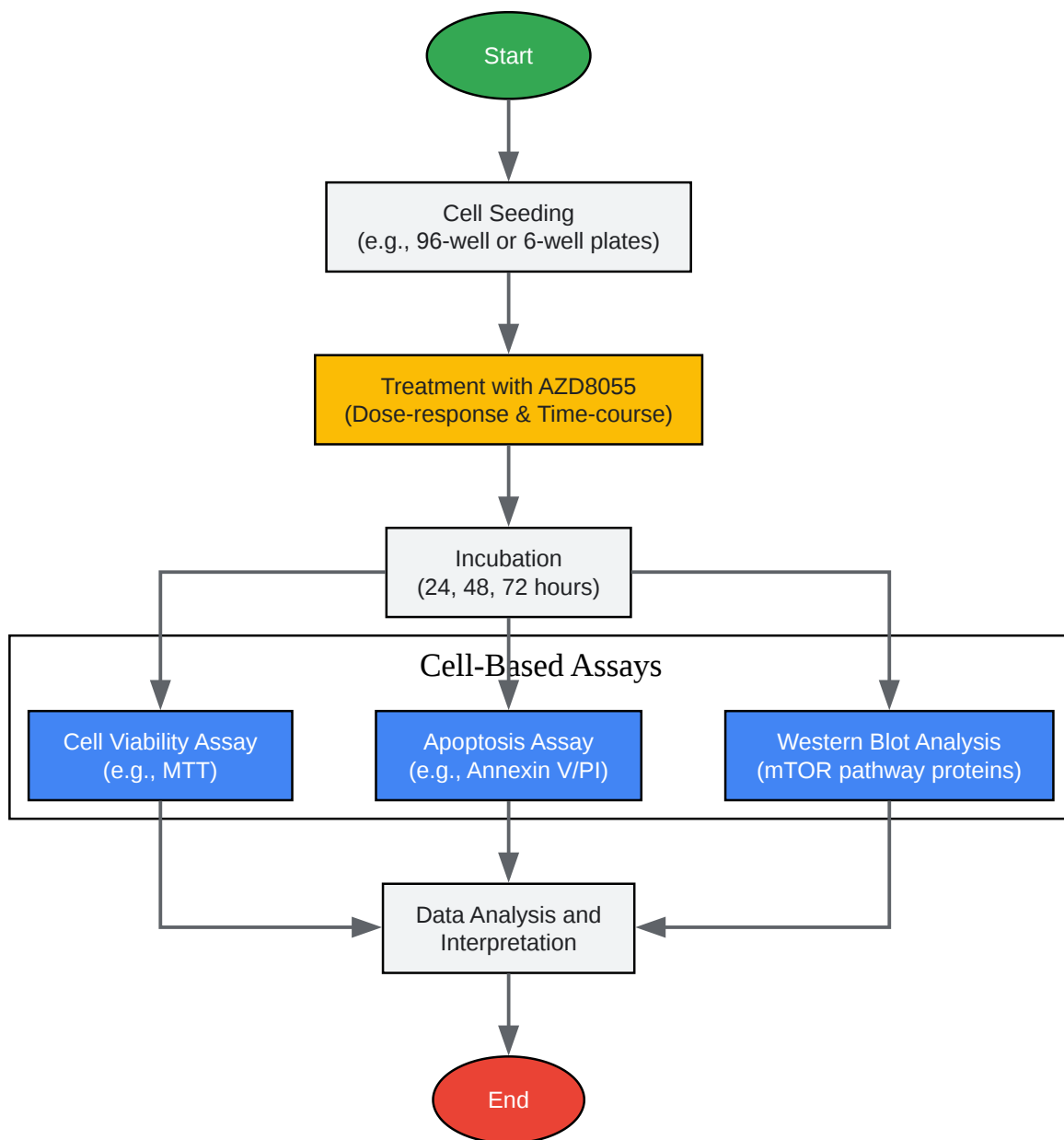
Visualizations

The following diagrams illustrate the key signaling pathway affected by AZD8055 and a typical experimental workflow.



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Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of AZD8055.



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Caption: General experimental workflow for studying the effects of AZD8055.

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